Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate
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Overview
Description
Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate is a complex organic compound characterized by its unique structure, which includes an iodomethyl group and a tetrahydrofuro[3,4-d][1,3]dioxol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by cyclization to form the tetrahydrofuro[3,4-d][1,3]dioxol ring. The final step involves esterification to introduce the methyl acetate group. Reaction conditions often include the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3aS,4R,8aR)-4-acetyl-2,2-dimethylhexahydro-3aH-cyclohepta[d][1,3]dioxol-3a-yl]acrylate
- Methyl 2-[(3aS,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate
Uniqueness
Methyl 2-((3aS,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl or chloromethyl analogs. This uniqueness can be leveraged in specific synthetic applications where iodine’s reactivity is advantageous.
Properties
Molecular Formula |
C11H17IO5 |
---|---|
Molecular Weight |
356.15 g/mol |
IUPAC Name |
methyl 2-[(3aS,4S,6R,6aS)-4-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate |
InChI |
InChI=1S/C11H17IO5/c1-11(2)16-9-6(4-8(13)14-3)15-7(5-12)10(9)17-11/h6-7,9-10H,4-5H2,1-3H3/t6-,7-,9+,10-/m1/s1 |
InChI Key |
KUXZCJOHVCEMPM-GTDKDYCYSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@@H]([C@H]2O1)CI)CC(=O)OC)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)CI)CC(=O)OC)C |
Origin of Product |
United States |
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